6-(Methylamino)nicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(methylamino)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-6-3-2-5(4-10-6)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWPOVNHZLSOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Methylamino Nicotinamide and Its Analogs
Established Synthetic Pathways for 6-(Methylamino)nicotinamide
Procedures for Preparation as Reference Compounds in Enzyme Inhibition Studies
This compound is frequently synthesized as a reference compound for enzyme inhibition assays, particularly for nicotinamide (B372718) N-methyltransferase (NNMT). nih.govacs.org In studies evaluating novel NNMT inhibitors, this compound is often prepared according to previously published methods to serve as a benchmark for comparing inhibitory activity. nih.govacs.orgresearchgate.net For instance, in one study, it was synthesized alongside other reference compounds like sinefungin (B1681681) and S-adenosyl-L-homocysteine (SAH) to assess the potency of new bisubstrate analogues. nih.gov The inhibitory activity is typically determined by measuring the half-maximal inhibitory concentration (IC50) values. acs.org While one assay reported an IC50 value of 19.8 μM for this compound, it was noted that this was for a compound described by Sanofi as a submicromolar inhibitor. nih.govresearchgate.net
The synthesis of such reference compounds is critical for validating new assay methodologies. For example, an ultra-high-performance hydrophilic liquid interaction chromatography coupled to mass spectrometry (UHP-HILIC/Q-TOF-MS) method was developed for assessing NNMT inhibition by analyzing the formation of N1-methylnicotinamide (MNA). nih.govacs.org The availability of well-characterized inhibitors like this compound is essential for such validations.
General Synthetic Methodologies Applicable to Nicotinamide Derivatives
Condensation Reactions for Scaffold Construction
Condensation reactions are a cornerstone in the synthesis of the nicotinamide scaffold and its derivatives. nih.gov These reactions typically involve the formation of an amide bond between a pyridine (B92270) carboxylic acid (or its activated derivative) and an amine. nih.govresearchgate.net
A classic approach uses coupling agents to activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. nih.govresearchgate.net Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov For example, novel nicotinamide derivatives with a diarylamine scaffold were prepared by reacting a pyridine carboxylic acid with a diarylamine intermediate in the presence of EDCI and HOBt. nih.gov
Another strategy involves the condensation of nicotinamide with a ribose derivative to form nucleosides like β-nicotinamide riboside. beilstein-journals.orgnih.gov One such method reacts nicotinamide with a peracylated D-ribofuranose. beilstein-journals.orgnih.gov The reaction can be activated by reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). google.com These condensation reactions are fundamental to building the diverse library of nicotinamide-based compounds explored in medicinal chemistry. google.comrsc.org
Table 1: Summary of Synthetic Reactions for Nicotinamide Derivatives
| Reaction Type | Starting Materials | Reagents/Conditions | Product Type | Ref |
|---|---|---|---|---|
| Amide Coupling | Carboxylic acid, 4-(Alkylamino)benzylamine | HBTU, ambient temperature | 4-(Alkylamino)benzylamide | clockss.org |
| N-Debenzylation | 4-(Alkylamino)benzylamide | TFA, CH2Cl2, ambient temperature | N-Methylamide | clockss.org |
| Condensation | Pyridine carboxylic acid, Diarylamine | EDCI, HOBt, CH2Cl2 | Nicotinamide derivative | nih.gov |
| Condensation | Nicotinamide, 1,2,3,5-tetra-O-acetyl-D-β-ribofuranose | TMSOTf | Acylated β-nicotinamide riboside | beilstein-journals.org |
| Condensation | Nicotinamide, Formaldehyde | K2CO3, boiling water | N-Hydroxymethyl-nicotinamide | nih.gov |
Reductive Amination Protocols in Amine Introduction
Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds and serves as a direct and efficient route to introduce the methylamino group onto the nicotinamide scaffold. wikipedia.org This reaction typically proceeds in one pot, where a carbonyl precursor, such as 6-oxonicotinamide or a related aldehyde, reacts with methylamine (B109427) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com
The choice of reducing agent is critical for the success of the reaction, with several common hydrides employed based on the substrate's reactivity and the desired reaction conditions. masterorganicchemistry.comcommonorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃) : This is a mild and selective reducing agent, particularly effective for the amination of both aldehydes and ketones. commonorganicchemistry.com It is often used in aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) due to its sensitivity to water. commonorganicchemistry.com
Sodium cyanoborohydride (NaCNBH₃) : Less reactive than sodium borohydride (B1222165), NaCNBH₃ is stable in weakly acidic conditions (pH 3-6), which are ideal for imine formation and reduction. masterorganicchemistry.com It is compatible with protic solvents like methanol (B129727) (MeOH). commonorganicchemistry.com
Sodium borohydride (NaBH₄) : A more powerful reducing agent, NaBH₄ can reduce the starting carbonyl compound. commonorganicchemistry.com Therefore, its addition is typically delayed to allow for the complete formation of the imine intermediate. commonorganicchemistry.comorganic-chemistry.org
Modern approaches also utilize biocatalysts, such as imine reductases (IREDs), for asymmetric reductive amination. nih.gov These enzymes, often used in whole-cell systems, can provide high conversions and excellent stereoselectivity, which is particularly valuable in pharmaceutical synthesis. nih.gov For instance, studies have shown successful reductive amination of various ketones with methylamine using IREDs, achieving high conversion rates and stereoselectivity. nih.gov
Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvents | Key Characteristics |
|---|---|---|
| Sodium triacetoxyborohydride (STAB) | DCE, DCM, THF, Dioxane | Mild and selective; sensitive to water. commonorganicchemistry.com |
| Sodium cyanoborohydride | Methanol, Ethanol | Stable in weakly acidic conditions; tolerant of water. commonorganicchemistry.com |
| Sodium borohydride | Methanol, Ethanol | Strong reducing agent; added after imine formation. commonorganicchemistry.com |
Cross-Coupling Reactions for Diversification (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization and diversification of heterocyclic compounds, including nicotinamide analogs. nih.gov The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is particularly prominent. mdpi.com
Starting from a precursor like 2,6-dichloronicotinamide, regioselective Suzuki coupling can be achieved. acs.org Research has demonstrated that by using a specific palladium catalyst, PXPd2, in methanol with potassium carbonate as the base, one can selectively couple an aryl boronic acid at the 2-position of the nicotinamide ring while leaving the 6-chloro substituent intact. acs.org This 6-chloro group can then serve as a handle for subsequent reactions, such as amination with methylamine, to install the desired (methylamino) group.
The scope of the Suzuki-Miyaura reaction is broad, allowing for the introduction of a wide variety of aryl and heteroaryl groups, thus enabling the creation of a diverse library of this compound analogs. nih.gov The reaction conditions are generally mild and tolerant of many functional groups. mdpi.com Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can also be employed for the direct formation of C-N bonds, further expanding the synthetic possibilities.
Key Features of Suzuki-Miyaura Coupling for Nicotinamide Diversification
| Component | Description | Example |
|---|---|---|
| Starting Material | A halogenated nicotinamide derivative. | 2,6-Dichloronicotinamide acs.org |
| Coupling Partner | An organoboron compound, typically a boronic acid. | Aryl boronic acids acs.org |
| Catalyst System | A palladium(0) source and a ligand. | Pd(PPh₃)₄, PXPd2 nih.govacs.org |
| Base | Required for the transmetalation step. | K₂CO₃, Na₂CO₃ mdpi.comacs.org |
| Outcome | Formation of a new C-C bond, leading to functionalized analogs. | 2-Aryl-6-chloronicotinamides acs.org |
Click Chemistry Approaches for Library Generation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and robust method for generating large libraries of nicotinamide derivatives. ijpsjournal.com This reaction forms a stable 1,2,3-triazole ring by joining a terminal alkyne and an azide (B81097), a process known for its high yield, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions. ijpsjournal.comrsc.org
To apply this to the this compound scaffold, the core molecule would first be functionalized with either an azide or an alkyne group. This "clickable" nicotinamide analog can then be reacted with a diverse library of complementary alkynes or azides to rapidly synthesize a large number of novel compounds. acs.orgsci-hub.se For example, researchers have utilized CuAAC to synthesize 185 novel analogs of a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, demonstrating the power of this approach for rapid structure-activity relationship (SAR) studies. acs.orgsci-hub.seresearchgate.net
The synthesis of the necessary building blocks involves preparing aromatic rings (like pyridine) functionalized with either an azide or an alkyne. sci-hub.se These are then coupled with various partners, such as hydrophobic alkynes or azides, to generate the final library. sci-hub.se This modular approach is exceptionally powerful for drug discovery and chemical biology, enabling the exploration of a vast chemical space around the core nicotinamide structure. acs.orgmdpi.com Clickable NAD analogs have also been developed, bearing alkyne groups that allow for conjugation with various tags for biological studies. nih.gov
Synthesis of Mixed Ligand Metal Complexes Involving Nicotinamide Moieties
Nicotinamide and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions through the pyridine ring nitrogen and, in some cases, the amide oxygen. dergipark.org.trresearchgate.net The synthesis of mixed ligand complexes, where nicotinamide or its analogs are combined with other ligands, has been an area of significant research. dergipark.org.trscdi-montpellier.fr These complexes often exhibit interesting structural, magnetic, and biological properties. dergipark.org.trmdpi.com
The synthesis typically involves reacting a metal salt with nicotinamide and a second ligand in a suitable solvent. mdpi.com A wide range of metal ions, including transition metals like Co(II), Ni(II), Cu(II), and Zn(II), as well as rare earth metals, have been used. dergipark.org.truaeu.ac.aenih.gov The second ligand can vary widely, from simple anions like nitrate (B79036) and oxalate (B1200264) to more complex organic molecules like acetylsalicylate or Schiff bases. dergipark.org.trmdpi.comuaeu.ac.ae
Examples of Synthesized Mixed Ligand Nicotinamide Complexes
| Metal Ion | Second Ligand | Resulting Complex Formula (Example) | Coordination Geometry (Example) |
|---|---|---|---|
| Co(II), Ni(II), Cu(II), Zn(II) | Acetylsalicylate | [M(acetylsalicylate)₂(nicotinamide)₂(H₂O)₂] | Octahedral dergipark.org.tr |
| Cd(II) | Nitrate | [Cd(nicotinamide)₂(NO₃)₂(H₂O)₂] | Pentagonal Bipyramid mdpi.com |
| Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Schiff Base (from Amoxicillin/Vanillin) | Mixed Schiff base-nicotinamide complexes | Varies uaeu.ac.aenih.gov |
| Eu³⁺, Tb³⁺, Ho³⁺, Er³⁺, Yb³⁺ | Acesulfamato | Distorted Octahedral nih.gov | Distorted Octahedral nih.gov |
Computational Studies and in Silico Approaches in 6 Methylamino Nicotinamide Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is a key tool for filtering potent inhibitors by understanding their interaction mechanisms with target receptors. researchgate.net
Molecular docking simulations predict the binding mode and conformation of a ligand within the active site of a target protein. researchgate.net In studies involving nicotinamide (B372718) derivatives, docking has been used to investigate interactions with various protein targets. For instance, simulations with novel nicotinamide derivatives against bacterial protein targets such as 4H2M from Escherichia coli, 3FYV from Staphylococcus aureus, and 6P4T from Salmonella have shown that these compounds engage in significant hydrophilic interactions, primarily through the formation of hydrogen bonds. rdd.edu.iq The presence of aromatic rings in the molecular structure can further facilitate interactions with bacterial proteins. rdd.edu.iq
Analysis of ligand-protein contacts, often defined by a distance cutoff such as 0.4 nm, allows for a detailed understanding of the binding orientation. mdpi.com Studies on inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) reveal that different derivatives can bind to the protein in a nearly identical manner, occupying the binding cavity in a consistent orientation. mdpi.com This consistency in binding mode is crucial for establishing reliable structure-activity relationships.
Beyond predicting the binding pose, molecular docking calculates a scoring function to estimate the binding affinity between the ligand and the protein. physchemres.org These docking scores provide a measure of the strength of the interaction, with more negative values typically indicating more favorable binding. mdpi.comphyschemres.org For example, docking studies of certain 2-(cyclohexylamino)thiazol-4(5H)-one derivatives against 11β-HSD1 have yielded binding energies in the range of -6.8 to -8.8 kcal/mol, signifying favorable inhibitor-protein interactions. mdpi.com Similarly, docking of nicotinamide riboside and its metabolites against SARS-CoV-2 proteins has been used to compare their binding energies to known inhibitors. nih.gov
Docking can also help elucidate selectivity. By docking a compound against multiple related enzymes, researchers can predict its preference for one target over another. For instance, the selectivity of PARP inhibitors, which often mimic the nicotinamide moiety of NAD+, can be explored by analyzing interactions within the nicotinamide (NA) binding site across different PARP family members. mdpi.com Key interactions, such as hydrogen bonds with residues like Ser904, hydrophobic contacts with Ala898, and π-stacking with Tyr907, are crucial for effective binding and can vary across different PARP isoforms, thus influencing selectivity. mdpi.com
Table 1: Examples of Molecular Docking Studies on Nicotinamide Derivatives and Related Compounds
| Compound Class | Target Protein(s) | Key Findings |
|---|---|---|
| Mannich bases of Nicotinamide | Bacterial proteins (4H2M, 3FYV, 6P4T) | Exhibited hydrophilic interactions via hydrogen bonds; aromatic rings facilitated interactions. rdd.edu.iq |
| Thiazol-4(5H)-one Derivatives | 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) | Favorable binding energies (-6.8 to -8.8 kcal/mol); consistent binding orientation in the active site. mdpi.com |
| Nicotinamide Riboside | SARS-CoV-2 Papain-like protease (PLpro) | Binding energy score of -6.4 kcal/mol, comparable to related metabolites. nih.gov |
| Nicotinic Acid Derivatives | Mycobacterium tuberculosis enzymes (e.g., Glutamine synthase) | Glide scores correlated with anti-tubercular activity, identifying key interactions. researchgate.net |
Free Energy Perturbation (FEP) Calculations for Quantitative Binding Affinity Shifts
Free Energy Perturbation (FEP) is a rigorous, physics-based method that uses statistical mechanics and molecular dynamics simulations to calculate the difference in free energy between two closely related molecular states. biorxiv.org This technique is particularly valuable for accurately predicting the impact of small chemical modifications on protein-ligand binding affinity. biorxiv.org
A typical FEP workflow involves creating a thermodynamic cycle to compute the relative binding free energy (ΔΔG) of two ligands. nih.gov The method calculates the free energy change of "alchemically" transforming one ligand into another, both in the solvated state and when bound to the protein. vu.nl Modern FEP implementations have achieved a high degree of accuracy, often predicting relative binding energies to within approximately 1 kcal/mol of experimental values. biorxiv.orgvu.nl While specific FEP studies on 6-(Methylamino)nicotinamide are not detailed in the provided sources, the methodology is broadly applicable for optimizing such compounds. For a series of this compound analogs, FEP could be used to quantitatively predict how modifications to the methylamino group or the pyridine (B92270) ring would alter binding affinity to a specific target, thereby guiding synthetic efforts toward more potent inhibitors.
Quantum Chemical Calculations (e.g., DFT for Related Compounds)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.govnih.gov These methods provide insights that are complementary to molecular mechanics-based approaches like docking. For nicotinamide derivatives, DFT has been employed to optimize molecular geometry, calculate electronic properties, and understand intermolecular interactions. nih.govacs.org
DFT studies can confirm the binding mode of a compound by analyzing its optimized structure and energetic parameters. nih.gov A key application is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO (Egap) is an indicator of a molecule's chemical reactivity and polarizability; a smaller gap suggests higher reactivity. nih.gov For a nicotinamide-based VEGFR-2 inhibitor, a small calculated Egap of 4.415 eV was found to be consistent with its observed inhibitory activity. nih.gov DFT is also used to correlate calculated vibrational spectra (infrared and Raman) with experimental data, allowing for a suitable assignment of vibrational modes and a deeper understanding of molecular structure. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov Pharmacophore modeling, a related technique, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. nih.govtbzmed.ac.ir
For a series of inhibitors, a pharmacophore-based 3D-QSAR model can be developed. nih.gov This process involves generating pharmacophore hypotheses from a set of active compounds and building a QSAR model that correlates these features with inhibitory activity. nih.govfrontiersin.org A statistically robust model, indicated by high correlation coefficients (R²) and cross-validation coefficients (Q²), can predict the activity of new, untested compounds. nih.govfrontiersin.org
Once validated, a pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with the desired features. nih.govtbzmed.ac.ir This approach allows for the efficient discovery of new chemical scaffolds that could be optimized into potent inhibitors. frontiersin.org For this compound, developing a QSAR and pharmacophore model based on a library of its analogs would be a powerful strategy to understand the key structural requirements for activity and to guide the design of new derivatives with improved potency. frontiersin.org
Table 2: Common Features in Pharmacophore Modeling
| Feature | Abbreviation | Description |
|---|---|---|
| Hydrogen Bond Acceptor | A | An atom or group that can accept a hydrogen bond. |
| Hydrogen Bond Donor | D | An atom or group that can donate a hydrogen bond. |
| Aromatic Ring | R | A planar, cyclic, conjugated ring system. |
| Hydrophobic Group | H | A nonpolar group that avoids contact with water. |
| Positively Charged Group | P | A group carrying a positive charge at physiological pH. |
| Negatively Charged Group | N | A group carrying a negative charge at physiological pH. |
Applications in Rational Inhibitor Design and Optimization
The ultimate goal of these computational approaches is their application in the rational design and optimization of new therapeutic agents. nih.govuvm.edu By integrating molecular docking, QSAR, pharmacophore modeling, and free energy calculations, researchers can move beyond serendipitous discovery to a more targeted and efficient process. nih.govresearchgate.net
Rational design begins with identifying and validating a biological target. Computational tools are then used to understand the active site and identify key interactions necessary for binding. nih.gov Virtual screening using docking or pharmacophore models can identify initial "hit" compounds. physchemres.org These hits can then be optimized into "lead" compounds through iterative cycles of design, synthesis, and testing, with each cycle informed by computational predictions. nih.gov For example, FEP calculations can guide which specific chemical modifications are most likely to improve binding affinity. biorxiv.org DFT can help in understanding the electronic properties that contribute to a compound's activity. nih.gov This integrated, multi-faceted computational strategy provides a powerful framework for optimizing a scaffold like this compound into a potent and selective clinical candidate. nih.gov
Analytical Methodologies for Research and Characterization of 6 Methylamino Nicotinamide
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the chemical structure and identifying the functional groups of a molecule. For 6-(Methylamino)nicotinamide, these techniques would provide critical information for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group, and the amino group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the atoms. Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their electronic environments, including the carbonyl carbon of the amide, the carbons of the pyridine ring, and the methyl carbon.
Despite extensive searches of scientific databases, no specific experimental ¹H NMR or ¹³C NMR data for this compound could be retrieved.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H bonds of the primary amide and the secondary amine, the C=O bond of the amide, C-N bonds, and the aromatic C=C and C-H bonds of the pyridine ring.
Specific experimental IR spectra for this compound are not available in the public domain.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule.
For this compound (molecular formula C₇H₉N₃O), the expected monoisotopic mass would be approximately 151.0746 g/mol . HRMS would be able to confirm this elemental composition with a high degree of certainty.
While the molecular weight is listed by chemical suppliers, specific experimental mass spectra or HRMS data for this compound have not been found in the reviewed literature.
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a hybrid mass spectrometry technique that combines the selectivity of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight mass analyzer. This makes it a valuable tool in various applications, including the study of enzyme kinetics and inhibition. In the context of an enzyme inhibition assay, Q-TOF-MS could be used to accurately quantify the substrate and product of an enzymatic reaction, thereby allowing for the determination of the inhibitory activity of a compound like this compound.
No specific studies utilizing Q-TOF-MS for enzyme inhibition assays involving this compound were identified in the performed searches.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components of a mixture. When coupled with an Ultraviolet (UV) detector, it allows for the quantification of compounds that absorb UV light.
An HPLC method for the analysis of this compound would involve selecting an appropriate stationary phase (column) and mobile phase to achieve good separation from any impurities or other components in a sample. The UV detector would be set to a wavelength where this compound exhibits maximum absorbance to ensure high sensitivity. Given its aromatic pyridine ring, the compound is expected to be UV active.
Specific HPLC methods with UV detection dedicated to the analysis of this compound, including details on columns, mobile phases, and retention times, are not described in the available literature.
Reversed-Phase Ion-Pair HPLC for Quantitative Analysis
A robust and widely employed technique for the quantitative analysis of polar, ionizable compounds like this compound is Reversed-Phase Ion-Pair High-Performance Liquid Chromatography (RP-IP-HPLC). This method is particularly advantageous for separating analytes that exhibit poor retention on conventional reversed-phase columns.
The underlying principle of RP-IP-HPLC involves the addition of an ion-pairing agent to the mobile phase. This agent, typically a long-chain alkyl sulfonate such as heptanesulfonic acid, possesses a hydrophobic tail and an ionic head. It dynamically coats the hydrophobic stationary phase of the HPLC column, creating a charged surface. For the analysis of a positively charged molecule like this compound (protonated at the pyridine nitrogen and/or the methylamino group), an ion-pairing agent with an opposite charge is used. The electrostatic interaction between the analyte and the stationary phase-bound ion-pairing agent enhances the retention of the analyte, allowing for its effective separation from other components in the sample matrix.
A typical RP-IP-HPLC method for the quantitative analysis of compounds structurally similar to this compound would involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) containing the ion-pairing agent and an organic modifier like methanol (B129727) or acetonitrile. nih.gov Detection is commonly achieved using a UV detector, as the pyridine ring in this compound exhibits strong UV absorbance. nih.govresearchgate.net
The development of a specific RP-IP-HPLC method for this compound would require optimization of several parameters to achieve the desired sensitivity, selectivity, and resolution. These parameters include the type and concentration of the ion-pairing agent, the pH of the mobile phase, the organic modifier and its gradient, and the column temperature.
Table 1: Illustrative Parameters for RP-IP-HPLC Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 7.0) with 5 mM 1-heptanesulfonic acid |
| Mobile Phase B | Methanol |
| Gradient | 5% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
This method's validation would include assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for reliable quantitative analysis in research samples. nih.gov
Advanced Analytical Techniques for Biological Activity Assessment in Research Settings
To elucidate the biological activity of this compound, more sophisticated analytical techniques are employed. These methods are essential for understanding how the compound interacts with biological systems, such as its role as a substrate or inhibitor of enzymes.
One of the key enzymatic targets for nicotinamide-related compounds is Nicotinamide (B372718) N-methyltransferase (NNMT). nih.govresearchgate.net This enzyme plays a crucial role in the metabolism of nicotinamide and has been implicated in various physiological and pathological processes. researchgate.net Advanced analytical techniques are pivotal in assessing the interaction of this compound with NNMT and other related enzymes.
Ultra-High-Performance Hydrophilic Interaction Chromatography (UHP-HILIC) coupled with Quadrupole-Time-of-Flight Mass Spectrometry (QTOF-MS) is a powerful platform for studying enzyme kinetics and inhibition. researchgate.net This technique is particularly well-suited for separating and detecting polar compounds that are not well-retained by reversed-phase chromatography. In the context of this compound, a UHP-HILIC-QTOF-MS assay could be developed to monitor the enzymatic reaction of NNMT. This would involve incubating the enzyme with this compound and the methyl donor S-adenosyl-L-methionine (SAM). The high sensitivity and mass accuracy of QTOF-MS would allow for the precise detection and quantification of the substrate (this compound), the product (N-methyl-6-(methylamino)nicotinamide), and other related metabolites. researchgate.net This approach enables detailed kinetic analysis and the determination of inhibition constants (IC50 or Ki) for potential inhibitors. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another indispensable tool for the comprehensive analysis of the NAD+ metabolome, which can be influenced by compounds like this compound. nih.govmdpi.com LC-MS/MS offers exceptional sensitivity and selectivity, allowing for the simultaneous measurement of multiple metabolites in complex biological matrices such as cell lysates or plasma. mdpi.comnih.gov By employing this technique, researchers can investigate how this compound affects the levels of key metabolites in the NAD+ salvage pathway, including nicotinamide, NAD+, NADH, NADP+, and NADPH. mdpi.com This provides valuable insights into the compound's mechanism of action and its broader impact on cellular metabolism.
Table 2: Comparison of Advanced Analytical Techniques for Biological Activity Assessment
| Technique | Principle | Application for this compound | Key Advantages |
| UHP-HILIC-QTOF-MS | Separation of polar compounds by HILIC followed by high-resolution mass analysis. | Enzyme kinetics studies (e.g., with NNMT), identification of metabolites. | High sensitivity, rapid analysis, accurate mass measurement for unknown identification. researchgate.net |
| LC-MS/MS | Chromatographic separation followed by selective detection of precursor-product ion transitions. | Targeted quantification of this compound and related metabolites in biological samples. | High specificity and sensitivity, suitable for complex matrices. mdpi.com |
The application of these advanced analytical methodologies is fundamental to progressing the understanding of this compound's biological activity from a research perspective. They provide the necessary tools to quantify the compound, characterize its metabolic fate, and elucidate its interactions with key biological targets.
Derivatives and Structure Activity Relationship Sar Studies of 6 Methylamino Nicotinamide Analogs
Design Principles for Structural Modification and Analog Synthesis
The design of analogs based on the 6-(methylamino)nicotinamide scaffold is guided by established principles of medicinal chemistry aimed at optimizing interactions with target enzymes, primarily those dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The core structure, consisting of a pyridine (B92270) ring with a carboxamide group at the 3-position and a methylamino group at the 6-position, serves as a foundational template for systematic modifications. These modifications are intended to probe the chemical space around the core, enhancing properties such as binding affinity, selectivity, and cellular potency.
Modifications of the Pyridine Ring System and Carboxamide Group
The pyridine ring and the carboxamide group are critical components of nicotinamide-based molecules, forming the primary interactions within the nicotinamide-binding pocket of many enzymes. researchgate.net The carboxamide group is a key structural feature for potent inhibitors, often forming crucial hydrogen bonds. researchgate.net Computational studies show that the conformation of this group can be influenced by the nature of the heterocyclic ring it is attached to. nih.gov While the nicotinamide ring allows for two stable conformations of the carboxamide group, other rings like thiazole (B1198619) constrain it to a single conformation. nih.gov
Alterations and Substitutions on the Methylamino Moiety
The 6-position of the nicotinamide ring is a key site for introducing substituents to modulate biological activity. Structure-activity relationship (SAR) studies on nicotinamide N-methyltransferase (NNMT) inhibitors have shown that substitutions at this position are well-tolerated and can significantly impact potency. nih.gov
Initial investigations into analogs of the natural substrate nicotinamide (NAM) revealed that small substituents at the 6-position could be accommodated within the enzyme's binding pocket. nih.gov Specifically, the introduction of a methyl group (6-methylnicotinamide) and an amino group (6-aminonicotinamide) resulted in compounds with notable inhibitory activity. nih.gov Further exploration led to the synthesis of this compound, which proved to be the most potent among these simple 6-substituted analogs, demonstrating a significant increase in inhibitory potency against NNMT. nih.gov This highlights the favorable contribution of the methylamino group, which likely engages in specific hydrogen bonding or hydrophobic interactions within the active site that are not possible with just a methyl or an amino group.
| Compound | Substitution at 6-position | pIC50 against NNMT nih.gov |
| 6-methylnicotinamide | -CH₃ | 4.9 |
| 6-aminonicotinamide | -NH₂ | 5.2 |
| This compound | -NHCH₃ | 6.0 |
Incorporation of Diverse Linkers and Peripheral Substituents for Enhanced Activity
To achieve greater potency and selectivity, medicinal chemists often incorporate larger and more complex moieties onto the core scaffold through the use of linkers and peripheral substituents. This strategy aims to exploit additional binding pockets or surface grooves on the target enzyme, moving beyond the primary nicotinamide binding site.
In-depth Structure-Activity Relationship Investigations
SAR investigations provide a detailed understanding of how specific structural features of a molecule contribute to its biological activity. For this compound and its analogs, these studies are crucial for identifying the key elements required for potency and for rationalizing the effects of structural modifications.
Identification of Key Pharmacophoric Elements for Biological Potency
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For nicotinamide-based inhibitors, the core nicotinamide structure itself is the primary pharmacophoric element, as it mimics the endogenous NAD+ substrate. researchgate.netnih.gov
Key elements identified through SAR studies include:
The Pyridine Ring: Acts as the central scaffold and its nitrogen atom can participate in hydrogen bonding.
The 3-Carboxamide Group: This is a critical feature for many NAD+-dependent enzyme inhibitors, often acting as a hydrogen bond donor and acceptor. researchgate.net Its presence on an aromatic ring is a common structural feature among potent inhibitors. researchgate.net
The 6-Substituent: As demonstrated with this compound, the nature of the substituent at this position is a major determinant of potency. nih.gov The methylamino group appears to provide an optimal combination of size, polarity, and hydrogen-bonding capability for potent inhibition of enzymes like NNMT. nih.gov
Docking studies of related inhibitors, such as quinolinium analogues against NNMT, have helped to visualize these interactions, showing how the core scaffold binds to substrate-binding site residues and revealing the chemical features that drive these intermolecular interactions. nih.gov
Analysis of Electronic and Steric Effects on Enzyme Inhibition and Cellular Activity
The potency of an inhibitor is governed by a combination of electronic and steric effects that determine the strength and specificity of its interaction with the target enzyme.
Electronic Effects: The electronic nature of substituents on the pyridine ring can influence the binding affinity. Electron-withdrawing groups, such as halogens, can alter the charge distribution across the aromatic system, potentially enhancing interactions with electron-deficient or electron-rich regions of the enzyme's active site. mdpi.com For example, the introduction of chloro and bromo groups in various nicotinamide derivatives was explored to modulate their fungicidal activity. mdpi.com
Steric Effects: The size and shape of substituents are critical. SAR studies on 6-substituted nicotinamides show a clear steric influence. While the binding pocket of NNMT can accommodate small groups like methyl, amino, and methylamino, larger substituents may lead to steric clashes, reducing affinity. nih.gov Conversely, in other targets, larger groups may be beneficial if they can access adjacent pockets. The design of diarylamine-modified nicotinamides is an example where a larger, flexible substituent was introduced to probe for such additional interactions, leading to moderate activity against certain fungi. nih.gov The balance between achieving favorable interactions and avoiding unfavorable steric hindrance is a key challenge in analog design.
Development of Advanced Inhibitor and Modulator Classes
The evolution of research surrounding this compound has led to the development of more sophisticated inhibitor and modulator classes, aiming for enhanced potency, selectivity, and therapeutic applicability. These advanced compounds often build upon the structural framework of earlier derivatives, incorporating novel design strategies to optimize interactions with target enzymes like Nicotinamide N-Methyltransferase (NNMT).
Design and Synthesis of Bisubstrate Mimics for NNMT Inhibition
A prominent strategy in the development of potent and selective NNMT inhibitors has been the design of bisubstrate mimics. bldpharm.comscispace.com This approach involves covalently linking a nicotinamide analog with a mimic of the S-adenosyl-L-methionine (SAM) cofactor, thereby creating a single molecule that occupies both binding sites of the enzyme. bldpharm.com The design of these inhibitors is often guided by the crystal structure of human NNMT (hNNMT), which reveals the spatial relationship between the nicotinamide and SAM binding pockets. bldpharm.comsigmaaldrich.com
The rationale behind this strategy is to create inhibitors that mimic the transition state of the methylation reaction, leading to high-affinity binding. scispace.com Researchers have synthesized bisubstrate inhibitors by connecting a nicotinamide mimic to a SAM analog through various linkers. bldpharm.com For instance, one study utilized a 2-carbon-atom linker based on the distance observed between the nicotinamide nitrogen and the SAM sulfur atom in the hNNMT ternary complex. bldpharm.com
Structure-activity relationship (SAR) studies have been crucial in optimizing these bisubstrate inhibitors. By systematically modifying the nicotinamide mimic, the linker, and the SAM analog, researchers have identified key structural features that enhance inhibitory activity. nih.gov For example, the incorporation of a naphthalene (B1677914) moiety to mimic nicotinamide was found to significantly increase the inhibitory potency of bisubstrate analogs, likely through favorable π–π stacking interactions within the enzyme's active site. sigmaaldrich.comresearchgate.net Further investigations have explored different linkers, such as trans-alkenes, and various electron-deficient aromatic groups as nicotinamide mimics, leading to the discovery of highly potent inhibitors with IC50 values in the nanomolar range. nih.gov
| Compound ID | Nicotinamide Mimic | Linker | SAM Mimic | NNMT Inhibition (IC50) |
|---|---|---|---|---|
| MS2734 (6) | Nicotinamide-like | 2-carbon | S-5′-adenosyl-L-homocysteine (SAH) analog | 14 ± 1.5 μM bldpharm.com |
| Compound 78 | Naphthalene | Not specified | Endogenous amino acid side chain | 1.41 μM sigmaaldrich.comresearchgate.net |
| Styrene Scaffold Inhibitor | Electron-deficient aromatic | trans-alkene | Not specified | 3.7 nM nih.gov |
| II559 | Not specified | Not specified | Unconventional SAM mimic | Ki = 1.2 nM nih.gov |
| II802 | Not specified | Not specified | Unconventional SAM mimic | Ki = 1.6 nM nih.gov |
These studies demonstrate the success of the bisubstrate mimic approach in generating potent NNMT inhibitors. The high selectivity of some of these compounds for NNMT over other methyltransferases underscores the potential of this strategy for developing targeted therapeutics. bldpharm.comnih.gov
Creation of Novel Hybrid Heterocyclic Compounds with Methylamino Linkages
The synthesis of novel hybrid heterocyclic compounds represents another avenue for developing advanced inhibitors. This strategy involves combining two or more pharmacophoric units into a single molecule, which can lead to compounds with improved biological activity, better selectivity, or novel mechanisms of action. nih.gov While specific examples of hybrid compounds derived directly from this compound are not extensively detailed in the available literature, the principles of hybrid drug design can be applied to this scaffold.
The general approach involves identifying pharmacophores that are known to interact with the target of interest or possess other desirable properties and connecting them via a suitable linker. nih.gov In the context of NNMT inhibition, one could envision hybrid molecules that link a this compound moiety to another heterocyclic system known to interact with related enzymes or possess anticancer properties. nih.gov The methylamino group could serve as a key structural element or as a point of attachment for the linker.
Exploration of Related Nicotinamide Derivatives for Broader Research Applications
The exploration of nicotinamide derivatives extends beyond NNMT inhibition and encompasses a wide range of research applications. The structural modifications of the nicotinamide scaffold have led to compounds with diverse biological activities, highlighting the versatility of this chemical entity.
One area of significant interest is the development of nicotinamide derivatives as antifungal agents. mdpi.com Through a one-step coupling reaction of aromatic carboxylic acids and amines, a series of nicotinamide derivatives were synthesized and evaluated for their activity against Candida albicans. mdpi.com Structure-activity relationship studies revealed that the positioning of amino and isopropyl groups was critical for antifungal potency. mdpi.com
Furthermore, nicotinamide derivatives have been investigated for their potential in treating neurodegenerative diseases and stroke. researchgate.net The neuroprotective effects of nicotinamide are attributed to its ability to increase NAD+ synthesis and inhibit poly (ADP-ribose) polymerase (PARP). researchgate.net Structural analogs of nicotinamide have been studied to understand the key features required for PARP inhibition, with the carbamoyl (B1232498) group attached to an aromatic ring being a common structural feature among potent inhibitors. researchgate.net
The broader pharmacological landscape of nicotinamide and its derivatives is vast, with ongoing research into their roles in cellular metabolism, signaling, and the treatment of various diseases. nih.govresearchgate.net These studies provide a foundation for the continued exploration of compounds like this compound and its analogs in diverse therapeutic areas.
Future Research Trajectories and Academic Perspectives on 6 Methylamino Nicotinamide
Elucidating Comprehensive Molecular Mechanisms of Action at the Sub-Cellular Level
A primary objective for future research will be to unravel the precise molecular mechanisms of 6-(Methylamino)nicotinamide within the cell. The academic approach would be to investigate its interaction with key enzyme families known to be modulated by nicotinamide (B372718) analogs. Based on studies of related compounds like 6-aminonicotinamide, a key area of investigation would be its potential role as an inhibitor of enzymes such as histone deacetylases (HDACs) or nicotinamide N-methyltransferase (NNMT). nih.govnih.gov
Future studies would need to determine if this compound acts as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+) or if it interferes with NAD+-dependent pathways. researchgate.net Research would focus on its effects on sirtuin activity, poly (ADP-ribose) polymerase (PARP) function, and cellular energy metabolism, which are all interconnected with NAD+ homeostasis. researchgate.netresearchgate.net Sub-cellular fractionation coupled with sensitive detection methods would be employed to understand the compound's distribution and activity within the cytosol, mitochondria, and nucleus, as the localization of NAD+ biosynthesis and consumption is highly compartmentalized. nih.gov
Key research questions to be addressed would include:
Does this compound inhibit specific enzymes, and if so, what are their binding kinetics and modes of inhibition?
How does it affect cellular NAD+ and ATP levels?
Does it modulate pathways related to oxidative stress, DNA repair, or apoptosis? researchgate.net
Designing Novel Derivatives with Enhanced Specificity, Potency, and Research Utility
Once a primary biological target or mechanism is identified, the next logical step is the rational design of novel derivatives of this compound. The goal of such a medicinal chemistry program would be to improve properties like target specificity, biological potency, and utility as a chemical probe. Structure-activity relationship (SAR) studies are central to this process, where systematic modifications are made to the parent molecule and the resulting changes in activity are measured. nih.govmdpi.comnih.gov
Starting from the this compound scaffold, modifications could be explored at several positions:
The Amide Group: The primary amide could be substituted with various functional groups to alter binding interactions or cell permeability.
The Pyridine (B92270) Ring: Substitutions on the pyridine ring could influence the electronic properties and orientation of the molecule within a target's binding site.
The Methylamino Group: The methyl group could be replaced with larger alkyl chains, cyclic structures, or other functional groups to probe the steric and electronic requirements of the target. nih.gov
This systematic approach allows for the development of a comprehensive SAR profile, guiding the optimization of the lead compound. For example, if the primary target was identified as a specific histone deacetylase, derivatives would be designed to enhance interactions with the zinc-binding domain and the active site channel of that particular isozyme.
| Scaffold Position | Potential Modification | Rationale |
| Carboxamide (C3) | Secondary amides, esters, hydroxamic acids | Modulate hydrogen bonding, cell permeability, and target affinity (e.g., zinc-binding for HDACs). |
| Pyridine Ring (C2, C4, C5) | Halogens, small alkyl groups | Alter electronic properties and steric interactions to enhance binding specificity. |
| Amino Group (C6) | Ethyl, propyl, cyclopropyl, benzyl groups | Probe the size and nature of the binding pocket; improve potency and selectivity. |
Integration with Systems Biology and Multi-Omics Approaches in Mechanistic Studies
To gain a holistic understanding of the biological effects of this compound, future research must integrate systems biology and multi-omics approaches. nih.gove-enm.org Rather than focusing on a single target, these methods allow for a broad, unbiased survey of the compound's impact on the entire cellular network. mdpi.com This is crucial for identifying off-target effects, understanding complex biological responses, and discovering novel mechanisms of action.
A typical multi-omics workflow to study the compound would involve treating a relevant cell line and performing parallel analyses of:
Transcriptomics (RNA-Seq): To identify genes whose expression is significantly altered, revealing the cellular pathways that are activated or repressed. researchgate.net
Proteomics: To measure changes in protein abundance and post-translational modifications, providing a functional readout of the transcriptomic changes.
Metabolomics: To profile changes in small molecule metabolites, offering a direct snapshot of the cell's metabolic state and the functional consequences of enzymatic inhibition or activation. nih.gov
Development of Advanced Methodologies for Synthesis, Characterization, and Biological Evaluation
Underpinning all biological investigation is the need for robust chemical methodologies. Future academic work on this compound will require the development and optimization of methods for its synthesis, purification, characterization, and biological testing.
Synthesis: While general methods for creating nicotinamide derivatives exist, such as the amidation of nicotinic acid precursors or nucleophilic substitution on halopyridines, an optimized, scalable, and high-purity synthesis specific to this compound would need to be established. researchgate.netgoogle.com Newer synthetic approaches, such as those using biocatalysis or continuous-flow reactors, could offer greener and more efficient routes compared to traditional batch chemistry. frontiersin.org
Characterization: The identity and purity of the synthesized compound and its future derivatives would be confirmed using a standard suite of analytical techniques. These methods are essential to ensure that any observed biological activity is attributable to the compound of interest.
| Technique | Purpose | Information Obtained |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Confirms the chemical structure, connectivity of atoms, and stereochemistry. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Determines the exact mass of the molecule, confirming its elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantifies the purity of the compound by separating it from impurities. |
| X-ray Crystallography | 3D Structure Determination | Provides the precise three-dimensional arrangement of atoms when co-crystallized with a target protein. |
Biological Evaluation: A battery of standardized and specialized assays would be required. Initial screening would likely involve in vitro enzymatic assays against a panel of relevant targets (e.g., HDACs, PARPs, NNMT). acs.org Subsequently, cell-based assays would be used to assess cytotoxicity, effects on cell proliferation, and target engagement within a cellular context. nih.govbiocompare.com Advanced techniques like cellular thermal shift assays (CETSA) could be employed to confirm direct binding of the compound to its target protein inside intact cells.
By pursuing these integrated research trajectories, the scientific community can systematically build a comprehensive understanding of this compound, from its fundamental molecular interactions to its broader effects on biological systems, ultimately paving the way for its potential use as a research tool or therapeutic lead.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
